molecular formula C21H27ClN2O B4064441 [4-(3-Chlorophenyl)piperazin-1-yl](3,3-dimethyl-2-methylidenebicyclo[2.2.1]hept-1-yl)methanone

[4-(3-Chlorophenyl)piperazin-1-yl](3,3-dimethyl-2-methylidenebicyclo[2.2.1]hept-1-yl)methanone

Cat. No.: B4064441
M. Wt: 358.9 g/mol
InChI Key: FPZQRRGQILMESK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)piperazin-1-ylmethanone is a complex organic compound with a unique structure that combines a piperazine ring with a chlorophenyl group and a bicycloheptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)piperazin-1-ylmethanone typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl group through a substitution reaction. The final step involves the attachment of the bicycloheptane moiety under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 4-(3-Chlorophenyl)piperazin-1-ylmethanone is studied for its potential pharmacological properties. It may act as a ligand for certain receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against specific diseases or conditions, making it a valuable lead compound in drug discovery.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(3-Chlorophenyl)piperazin-1-ylmethanone apart is its combination of a piperazine ring, a chlorophenyl group, and a bicycloheptane moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O/c1-15-20(2,3)16-7-8-21(15,14-16)19(25)24-11-9-23(10-12-24)18-6-4-5-17(22)13-18/h4-6,13,16H,1,7-12,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZQRRGQILMESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(3-Chlorophenyl)piperazin-1-yl](3,3-dimethyl-2-methylidenebicyclo[2.2.1]hept-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(3-Chlorophenyl)piperazin-1-yl](3,3-dimethyl-2-methylidenebicyclo[2.2.1]hept-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
[4-(3-Chlorophenyl)piperazin-1-yl](3,3-dimethyl-2-methylidenebicyclo[2.2.1]hept-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
[4-(3-Chlorophenyl)piperazin-1-yl](3,3-dimethyl-2-methylidenebicyclo[2.2.1]hept-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
[4-(3-Chlorophenyl)piperazin-1-yl](3,3-dimethyl-2-methylidenebicyclo[2.2.1]hept-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
[4-(3-Chlorophenyl)piperazin-1-yl](3,3-dimethyl-2-methylidenebicyclo[2.2.1]hept-1-yl)methanone

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